Benzyl (3-aminopropyl)carbamate hydrochloride CAS 17400-34-9 properties
Benzyl (3-aminopropyl)carbamate hydrochloride CAS 17400-34-9 properties
An In-depth Technical Guide to Benzyl (3-aminopropyl)carbamate Hydrochloride (CAS 17400-34-9)
Introduction: A Versatile Building Block in Modern Drug Discovery
Benzyl (3-aminopropyl)carbamate hydrochloride, identified by CAS number 17400-34-9, is a bifunctional organic molecule of significant interest to researchers in medicinal chemistry and drug development.[1][2] Structurally, it features a primary amine at one end and a carbamate-protected amine at the other, linked by a propyl chain. The benzylcarbamate, commonly known as a carboxybenzyl (Cbz or Z) group, is a well-established protecting group for amines in organic synthesis.[3][4] This unique architecture makes it an invaluable linker molecule, particularly in the burgeoning field of Proteolysis Targeting Chimeras (PROTACs).[5][6]
This guide, intended for scientists and drug development professionals, provides a comprehensive overview of the core properties, synthesis, analysis, and applications of this compound, grounding technical data with practical, field-proven insights.
PART 1: Physicochemical and Structural Properties
A thorough understanding of a compound's physical and chemical properties is foundational to its successful application in any synthetic workflow. Benzyl (3-aminopropyl)carbamate hydrochloride is typically supplied as a solid, and its properties are summarized below.[5]
Core Data Summary
| Property | Value | Source(s) |
| CAS Number | 17400-34-9 | [1] |
| Molecular Formula | C₁₁H₁₇ClN₂O₂ | [1][7] |
| Molecular Weight | 244.72 g/mol | [1][2] |
| Appearance | Solid | [5] |
| Melting Point | 185-189°C | [8] |
| Boiling Point | 396.6°C at 760 mmHg | |
| SMILES | C1=CC=C(C=C1)COC(=O)NCCC[NH3+].[Cl-] | [7] |
| InChIKey | XKMBTMXQMDLSRB-UHFFFAOYSA-N | [7] |
| Purity | Typically ≥97% or ≥98% | [1] |
Structural Representation
The structure of Benzyl (3-aminopropyl)carbamate hydrochloride is defined by the Cbz-protected aminopropyl chain, culminating in a hydrochloride salt of the terminal primary amine. This salt form enhances the compound's stability and crystallinity, making it easier to handle and store compared to the free base.
Caption: General workflow for the synthesis of Benzyl (3-aminopropyl)carbamate hydrochloride.
Experimental Protocol (Illustrative):
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Monoprotection: Dissolve 1,3-diaminopropane in a suitable solvent system (e.g., a mixture of dioxane and water). Cool the solution in an ice bath.
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Slowly add a solution of benzyl chloroformate dropwise while maintaining the temperature and vigorously stirring. A slight excess of the diamine is used to favor mono-substitution. An inorganic base like sodium bicarbonate is added to neutralize the HCl generated during the reaction.
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Work-up and Isolation: After the reaction is complete (monitored by TLC), the mixture is typically extracted with an organic solvent. The organic layer is washed, dried, and concentrated to yield the crude free base, Benzyl (3-aminopropyl)carbamate.
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Purification: The crude product can be purified using column chromatography to isolate the desired mono-protected compound from di-protected and unreacted starting material.
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Salt Formation: Dissolve the purified free base in a dry solvent like diethyl ether or methanol.
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Add a solution of hydrochloric acid in a non-protic solvent (e.g., HCl in ether) dropwise until precipitation is complete.
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Final Isolation: The resulting solid precipitate, Benzyl (3-aminopropyl)carbamate hydrochloride, is collected by filtration, washed with cold solvent, and dried under vacuum.
Analytical Characterization and Quality Control
Ensuring the identity and purity of the final compound is a critical, self-validating step. A multi-technique approach is standard.
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the molecular structure. Key expected signals in ¹H NMR would include the aromatic protons of the benzyl group, the methylene protons of the benzyl and propyl groups, and the amine protons.
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High-Performance Liquid Chromatography (HPLC): HPLC is the workhorse for purity assessment. A reversed-phase method can effectively separate the final product from starting materials and by-products, allowing for quantification of purity (e.g., >98%). The combination of HPLC with NMR and Mass Spectrometry (HPLC-NMR-MS) is a powerful tool for identifying and characterizing impurities. [9][10]* Mass Spectrometry (MS): MS provides the molecular weight of the compound, confirming its identity. The expected mass for the free base (C₁₁H₁₆N₂O₂) would be observed.
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Infrared (IR) Spectroscopy: IR spectroscopy can confirm the presence of key functional groups, such as the N-H stretches of the amine and amide, the C=O stretch of the carbamate, and aromatic C-H stretches.
PART 3: Applications in Research and Drug Development
The primary utility of Benzyl (3-aminopropyl)carbamate hydrochloride lies in its role as a heterobifunctional linker. The terminal primary amine serves as a reactive handle for covalent modification, while the Cbz-protected amine provides a latent reactive site that can be unmasked at a later synthetic stage.
Central Role in PROTAC Synthesis
The most prominent application is in the synthesis of PROTACs. [6]PROTACs are novel therapeutic modalities designed to hijack the cell's natural protein disposal system (the ubiquitin-proteasome system) to degrade specific disease-causing proteins. [6]A PROTAC molecule consists of three parts: a ligand that binds to a target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two.
Benzyl (3-aminopropyl)carbamate hydrochloride is an ideal precursor for the linker component.
Caption: Role of the linker precursor in assembling a PROTAC molecule.
The synthetic utility proceeds as follows:
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The free primary amine of Benzyl (3-aminopropyl)carbamate hydrochloride is coupled to either the target protein ligand or the E3 ligase ligand, typically through amide bond formation.
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The Cbz protecting group is then removed to expose a new primary amine.
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This newly revealed amine is then coupled to the second ligand, completing the assembly of the PROTAC molecule.
The propyl chain provides flexibility and appropriate spacing, which is critical for allowing the target protein and the E3 ligase to come into the correct proximity for ubiquitination to occur. The carbamate group itself is a stable and common structural motif in many approved drugs, known for its favorable chemical and proteolytic stability. [11][12]
PART 4: Safety, Handling, and Storage
Adherence to safety protocols is non-negotiable. Based on available Safety Data Sheets (SDS), Benzyl (3-aminopropyl)carbamate and its hydrochloride salt are classified as irritants. [2][13]
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Hazards: The compound is known to cause skin and serious eye irritation. [8][14]It may also cause respiratory irritation. [8][14]Some sources also list it as harmful if swallowed. [8][15]* Precautionary Measures: Standard laboratory personal protective equipment (PPE) is required. This includes:
-
Safety glasses or face shield [15] * Chemical-resistant gloves [14] * Laboratory coat
-
Handling should be performed in a well-ventilated area or a chemical fume hood to avoid breathing dust or vapors. [14][16]* First Aid:
-
Eye Contact: Immediately rinse with plenty of water for several minutes. [8][14] * Skin Contact: Wash off with soap and plenty of water. [14][15] * Inhalation: Move the person to fresh air. [8][14]* Storage: The compound should be stored in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents. [14][16]
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Conclusion
Benzyl (3-aminopropyl)carbamate hydrochloride (CAS 17400-34-9) is more than just a chemical intermediate; it is an enabling tool for advanced synthetic chemistry. Its well-defined structure, featuring differentially protected amines, makes it a highly valuable building block for constructing complex molecules like PROTACs. For researchers in drug discovery, a firm grasp of its properties, synthesis, and handling is essential for leveraging its full potential in the development of next-generation therapeutics.
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